molecular formula C5H5N3O4 B3065653 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 56032-78-1

6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No. B3065653
CAS RN: 56032-78-1
M. Wt: 171.11 g/mol
InChI Key: OTKHBGUGRNLPKZ-UHFFFAOYSA-N
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Description

The compound “6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a pyrimidinetrione-glycinamide low nanomolar inhibitor of PHDs 1–3 that stabilizes HIF α in cell lines, resulting in the production of increased levels of EPO .


Synthesis Analysis

The synthesis of this compound involves a three-component reaction of barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . The first step involves the attack of the enol form of barbituric acid on 2-chloro-3-formylquinoline to form an intermediate product. A subsequent addition of this intermediate with a second molecule of barbituric acid in its enol form generates another intermediate product. The final reaction of this intermediate with ammonia yields the desired product .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H4N2O4 . The compound is a pyrimidinetrione-glycinamide, which is a class of compounds that includes a pyrimidine ring fused to a glycinamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation, nucleophilic addition, and elimination reactions . The reaction proceeds via the formation of intermediate products, which undergo further reactions to yield the final product .

Mechanism of Action

The compound acts as a low nanomolar inhibitor of prolyl hydroxylases (PHDs) 1–3. It stabilizes hypoxia-inducible factor (HIF) α in cell lines, leading to the production of increased levels of erythropoietin (EPO) .

properties

IUPAC Name

6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c6-2(9)1-3(10)7-5(12)8-4(1)11/h(H2,6,9)(H3,7,8,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTKHBGUGRNLPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588666
Record name 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS RN

56032-78-1
Record name 6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 3
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 4
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 5
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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